molecular formula C22H17N5O B5013523 4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl]oxy}benzonitrile

4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl]oxy}benzonitrile

Cat. No. B5013523
M. Wt: 367.4 g/mol
InChI Key: KLESCXSEZRJZSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl]oxy}benzonitrile is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl]oxy}benzonitrile is not fully understood. However, it has been suggested that it may exert its anticancer activity by inhibiting cell growth and inducing apoptosis. It has also been proposed that it may act as an anti-inflammatory agent by inhibiting the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. Additionally, it has been shown to exhibit anti-inflammatory activity by reducing the expression of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl]oxy}benzonitrile in lab experiments include its potent anticancer and anti-inflammatory activity. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl]oxy}benzonitrile. These include further studies on its mechanism of action, its potential use in combination therapy with other anticancer agents, and its potential use in the treatment of neurological disorders. Additionally, further studies are needed to fully understand its toxicity and potential side effects.

Synthesis Methods

The synthesis of 4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl]oxy}benzonitrile involves a series of chemical reactions. The starting materials for the synthesis include 2-phenyl-4,6-dimethylpyrimidine, 4-bromo-2-fluorobenzonitrile, and 3,5-dimethyl-1H-pyrazole. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and a base, such as potassium carbonate. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl]oxy}benzonitrile has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anticancer activity and has been studied as a potential chemotherapeutic agent. Additionally, it has been investigated for its potential use in the treatment of neurological disorders and as an anti-inflammatory agent.

properties

IUPAC Name

4-[6-(3,5-dimethylpyrazol-1-yl)-2-phenylpyrimidin-4-yl]oxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O/c1-15-12-16(2)27(26-15)20-13-21(28-19-10-8-17(14-23)9-11-19)25-22(24-20)18-6-4-3-5-7-18/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLESCXSEZRJZSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC(=N2)C3=CC=CC=C3)OC4=CC=C(C=C4)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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